molecular formula C24H26FN5O3 B607877 (1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One CAS No. 944406-54-6

(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One

カタログ番号: B607877
CAS番号: 944406-54-6
分子量: 451.5 g/mol
InChIキー: SRICOHRDRMZREQ-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One" (referred to as Compound 6EJ in ) is a structurally complex molecule with the formula C₂₄H₂₆FN₅O₃ . Key features include:

  • A pyrrolo[3,2,1-ij]quinolin-4-one core, a fused heterocyclic system.
  • A piperidine ring connected via a methylene group to the core.
  • A 6,7-dihydro[1,4]dioxino[2,3-c]pyridazine substituent linked through a methylamino bridge.
  • A 9-fluoro substituent on the quinolinone moiety.
  • Stereochemical specificity at the 1R position.

Its design incorporates elements common in drug discovery, such as fluorine for metabolic stability and heterocycles for target engagement .

特性

CAS番号

944406-54-6

分子式

C24H26FN5O3

分子量

451.5 g/mol

IUPAC名

(3R)-3-[[4-(6,7-dihydro-[1,4]dioxino[2,3-c]pyridazin-3-ylmethylamino)piperidin-1-yl]methyl]-5-fluoro-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one

InChI

InChI=1S/C24H26FN5O3/c25-19-3-1-15-2-4-21(31)30-14-16(22(19)23(15)30)13-29-7-5-17(6-8-29)26-12-18-11-20-24(28-27-18)33-10-9-32-20/h1-4,11,16-17,26H,5-10,12-14H2/t16-/m1/s1

InChIキー

SRICOHRDRMZREQ-MRXNPFEDSA-N

SMILES

O=C1N2C3=C([C@H](CN4CCC(NCC5=NN=C(OCCO6)C6=C5)CC4)C2)C(F)=CC=C3C=C1

異性体SMILES

C1CN(CCC1NCC2=CC3=C(N=N2)OCCO3)C[C@@H]4CN5C(=O)C=CC6=C5C4=C(C=C6)F

正規SMILES

C1CN(CCC1NCC2=CC3=C(N=N2)OCCO3)CC4CN5C(=O)C=CC6=C5C4=C(C=C6)F

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

GSK-945237;  GSK 945237;  GSK945237.

製品の起源

United States

生物活性

The compound (1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One (CAS No. 944406-54-6) belongs to a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

The molecular formula of the compound is C24H26FN5O3C_{24}H_{26}FN_5O_3 with a molecular weight of 451.49 g/mol. Its predicted boiling point is approximately 609.7 °C and it has a density of 1.43 g/cm³ .

Anticancer Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance, studies on similar compounds have shown promising results in inhibiting cancer cell proliferation across various cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways.

Anticoagulant Activity

Recent studies have explored the anticoagulant potential of pyrroloquinoline derivatives. Compounds structurally related to this compound were found to selectively inhibit coagulation factors Xa and XIa . This suggests potential therapeutic applications in managing thrombotic disorders.

Antimicrobial and Anti-inflammatory Effects

Pyridazine derivatives have been documented for their antimicrobial and anti-inflammatory activities. These compounds have shown effectiveness against various pathogens and in reducing inflammation through modulation of cytokine production . The specific mechanisms often involve inhibition of bacterial growth and reduction of inflammatory mediators.

Study 1: Anticancer Efficacy

A study published in 2023 evaluated a series of pyrroloquinoline derivatives for their anticancer effects. One derivative exhibited an IC50 value of 0.83 μM against A549 cells, indicating potent cytotoxicity . The study utilized flow cytometry to assess apoptosis and cell cycle arrest.

Study 2: Anticoagulant Potential

In another investigation focusing on anticoagulant properties, a virtual library of hybrid molecules was screened for their ability to inhibit factor Xa. Several candidates showed promising docking scores and were subsequently tested in vitro for anticoagulant activity . The results indicated that these compounds could serve as novel anticoagulants.

Summary Table of Biological Activities

Activity Mechanism Reference
AnticancerInduction of apoptosis; inhibition of signaling
AnticoagulantInhibition of factors Xa and XIa
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to (1R)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4H-Pyrrolo[3,2,1-Ij]quinolin-4-One exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrroloquinolines can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of fluorine and piperidine groups enhances the binding affinity to specific targets involved in cancer proliferation pathways.

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological applications. Preliminary studies indicate that it may interact with neurotransmitter systems or neuroreceptors, contributing to effects such as improved cognitive function or neuroprotection. Compounds with similar scaffolds have been investigated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating conditions like depression and schizophrenia.

Case Study 1: Anticancer Efficacy

In a study published by MDPI, researchers synthesized a series of pyrroloquinoline derivatives and tested their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism of action was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of similar compounds in models of neurodegeneration. The study found that administration of these compounds resulted in reduced neuronal cell death and improved behavioral outcomes in rodent models of Alzheimer's disease. Mechanistic studies suggested that these compounds may exert their effects by modulating oxidative stress pathways and enhancing neurotrophic factor signaling.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Pyrimido-Pyrimidinone Derivatives ()

Compounds like 3d and 9e from share structural motifs with the target compound:

  • Fused Heterocycles: Both feature fused bicyclic systems (e.g., pyrimido[4,5-d]pyrimidinone in 3d vs. pyrroloquinolinone in 6EJ). These systems enhance rigidity and binding affinity.
  • Substituent Diversity: 3d includes a methoxy-phenyl group and acrylamide side chain, while 6EJ uses a fluorinated quinolinone and dioxino-pyridazine group. These differences influence solubility and target selectivity.
  • Synthetic Complexity : Both require multi-step syntheses, but 6EJ ’s stereospecificity and fluorine incorporation add synthetic challenges .
Table 1: Structural Comparison
Feature Compound 6EJ Compound 3d
Core Structure Pyrrolo[3,2,1-ij]quinolin-4-one Pyrimido[4,5-d]pyrimidinone
Key Substituents 9-Fluoro, dioxino-pyridazine Methoxy-phenyl, acrylamide
Molecular Weight 475.5 g/mol 552.25 g/mol
Stereochemistry 1R configuration Not specified

Fluorinated Analogues in Drug Design

The 9-fluoro group in 6EJ is notable. Fluorine’s electronegativity enhances binding interactions (e.g., hydrogen bonding) and improves metabolic stability compared to non-fluorinated analogues. For example:

  • In solophenol A and nymphaeol C (), fluorine is absent, but hydroxyl groups dominate. Fluorination in 6EJ may reduce oxidative metabolism, extending half-life .
  • Fluorinated heterocycles in oncology (e.g., 5-fluorouracil) demonstrate enhanced cytotoxicity, suggesting 6EJ ’s fluoro-substituent could align with similar therapeutic goals .

Heterocyclic Systems in Bioactive Compounds ()

The genus Cinnamomum produces lignans, flavonoids, and terpenoids with fused heterocycles. While structurally distinct from 6EJ, these compounds highlight the pharmacological value of rigid, fused systems:

  • Lignans: Exhibit anti-inflammatory activity via planar aromatic systems. 6EJ’s quinolinone core may similarly engage hydrophobic binding pockets.
  • Alkaloids : Piperidine-containing alkaloids (common in Cinnamomum) mirror 6EJ ’s piperidine linker, which may enhance blood-brain barrier penetration .

Methodological Insights from Comparative Studies

  • NMR Analysis: emphasizes NMR chemical shift comparisons for structural elucidation. For 6EJ, shifts in the dioxino-pyridazine region (δ 3.5–4.5 ppm) would distinguish it from pyrimidinone derivatives (δ 4.5–5.5 ppm) .
  • Semantic Density in Chemistry Discourse: underscores the need for precise terminology when comparing complex compounds, ensuring clarity in structural and functional distinctions .

Q & A

Q. What mechanistic studies are recommended to elucidate the compound’s unexpected reactivity in catalytic systems?

  • Methodological Answer :
  • Isotopic Labeling : Use deuterated solvents (e.g., D2O) or 13C-labeled intermediates to trace reaction pathways.
  • In Situ IR Spectroscopy : Monitor intermediate formation during catalytic cycles (e.g., Pd-mediated cross-coupling) .
  • DFT Calculations : Model transition states to explain regioselectivity in heterocyclic ring formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One
Reactant of Route 2
(1r)-1-[(4-{[(6,7-Dihydro[1,4]dioxino[2,3-C]pyridazin-3-Yl)methyl]amino}piperidin-1-Yl)methyl]-9-Fluoro-1,2-Dihydro-4h-Pyrrolo[3,2,1-Ij]quinolin-4-One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。